

# Comprehensive Application Notes and Protocols: Synthesis Methods and Biological Activities of Flindersine

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## Compound Focus: Flindersine

CAS No.: 523-64-8

Cat. No.: S598079

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## Introduction to Flindersine and Its Significance

**Flindersine** is a pyranoquinoline alkaloid first isolated from *Flindersia australis* R.Br. (Rutaceae family) that has gained significant attention in medicinal chemistry due to its diverse biological activities and unique chemical structure. The compound features a **quinoline core** fused with a **pyran ring**, creating a rigid, planar structure that facilitates interactions with various biological targets. With a molecular formula of  $C_{14}H_{13}NO_2$  and molecular weight of 227.26 g/mol, **flindersine** exhibits a melting point of 185-186°C (decomposition) and a predicted boiling point of 441.0±45.0°C [1]. Its **structural complexity** combined with **synthetic accessibility** makes it an attractive scaffold for drug discovery efforts targeting various diseases, including cancer, diabetes, and microbial infections.

The growing interest in **flindersine** stems from its multifaceted pharmacological profile, which includes demonstrated **antiproliferative**, **antidiabetic**, **antimicrobial**, and **insulin-sensitizing** properties. As natural product-based drug discovery continues to provide valuable therapeutic leads, **flindersine** represents a promising structural template for development into clinically relevant agents. These application notes provide comprehensive synthetic protocols and biological evaluation methodologies to facilitate research on this valuable chemical scaffold.

## Chemical Structure and Properties

**Flindersine** (CAS No. 523-64-8) is characterized by a **pentacyclic structure** consisting of a quinoline moiety annulated with a pyran ring. The compound exists as a **lactam tautomer** in its ground state, with computational studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level revealing potential for 1,3-type proton tautomerism and valence tautomerism involving the embedded pyran moiety [2]. The predicted  $pK(a)$  of **flindersine** is  $12.61 \pm 0.40$ , indicating its weakly basic character, while the predicted density is  $1.25 \pm 0.1$  g/cm<sup>3</sup> [1].

Table 1: Physicochemical Properties of **Flindersine**

Property	Value/Description
CAS Number	523-64-8
Molecular Formula	<chem>C14H13NO2</chem>
Molecular Weight	227.26 g/mol
Melting Point	185-186°C (decomp)
Boiling Point	441.0±45.0 °C (Predicted)
Density	1.25±0.1 g/cm <sup>3</sup> (Predicted)
$pK(a)$	12.61±0.40 (Predicted)
Tautomerism	Exhibits 1,3-type proton tautomerism and valence tautomerism

The **planar structure** of **flindersine** contributes to its DNA intercalation potential, while the lactam group provides hydrogen bonding capability important for molecular recognition processes in biological systems. Recent DFT studies have investigated transition states for valence tautomerism, providing insights into the structural dynamics that may influence its biological activity [2].

## Synthetic Protocols for Flindersine

## Efficient Two-Step Synthesis from 4-Hydroxyquinolin-2(1H)-one

Thangavel et al. (2007) developed an **efficient two-step synthesis** of pyranoquinoline alkaloids including **flindersine**, khaplofoline, and haplamine [3]. This method offers advantages of **short reaction sequence**, **good overall yield**, and operational simplicity compared to earlier approaches.

### 3.1.1 Step 1: Synthesis of Dihydroflindersine

- **Reaction Setup:** In a 250 mL round-bottom flask, combine 4-hydroxyquinolin-2(1H)-one (1.0 g, 6.24 mmol) with isoprene (3.0 mL, 30 mmol) in polyphosphoric acid (15 g).
- **Reaction Conditions:** Heat the mixture at 80-90°C with vigorous stirring for 3-4 hours under an inert atmosphere (nitrogen or argon).
- **Workup Procedure:** After completion (monitored by TLC), carefully pour the reaction mixture onto crushed ice (approximately 100 g) with continuous stirring.
- **Extraction and Purification:** Extract the product with ethyl acetate (3 × 50 mL), combine the organic layers, and wash with saturated sodium bicarbonate solution (2 × 30 mL) followed by brine (30 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude dihydro**flindersine**.
- **Purification:** Purify by recrystallization from methanol or column chromatography on silica gel (ethyl acetate/hexane, 1:3) to afford pure dihydro**flindersine** as white crystals.
- **Yield:** The reported yield is "good" though not explicitly quantified in the available literature [3].

### 3.1.2 Step 2: Dehydrogenation to Flindersine

- **Reaction Setup:** Dissolve dihydro**flindersine** (0.5 g, 2.19 mmol) in dry xylene (15 mL) in a 100 mL round-bottom flask.
- **Dehydrogenation Agent:** Add 10% palladium on carbon (0.05 g, 10% w/w) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone, 0.6 g, 2.63 mmol) to the solution.
- **Reaction Conditions:** Reflux the mixture under nitrogen atmosphere for 6-8 hours.
- **Workup Procedure:** Cool the reaction mixture to room temperature, filter through Celite to remove catalyst, and wash with additional ethyl acetate (20 mL).
- **Concentration and Purification:** Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (ethyl acetate/hexane, 1:2) or recrystallization from methanol to afford pure **flindersine** as pale yellow crystals.
- **Yield:** The process leads to a new synthesis of **flindersine**, with khaplofoline obtained as a minor product [3].

## Alternative Synthetic Routes

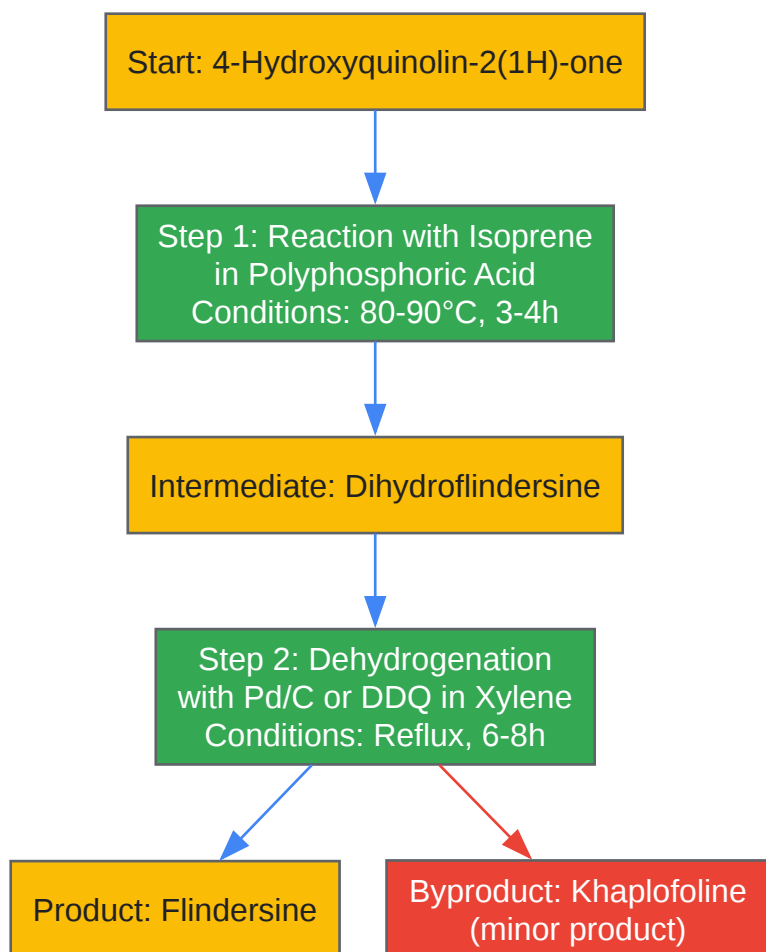
Several alternative syntheses of **flindersine** have been reported in the literature:

- Ramesh et al. (1984) described a **convenient synthesis** of **flindersine**, atanine, and their analogues, though specific reaction details are limited in the available abstract [4].
- Lee et al. (2001) developed a **one-pot preparation** of pyranoquinolinones using ytterbium(III) trifluoromethanesulfonate as a catalyst, providing an efficient synthesis of **flindersine**, N-methyl**flindersine**, and zanthosimuline natural products [2].
- Gunasekaran et al. (2013) reported ZnCl<sub>2</sub>-catalyzed three-component domino reactions for the synthesis of pyrano[3,2-c]quinolin-5(6H)-ones, which could be adapted for **flindersine** synthesis [2].

Table 2: Comparison of **Flindersine** Synthesis Methods

Method	Starting Materials	Key Conditions	Advantages	Limitations
Two-Step Synthesis [3]	4-hydroxyquinolin-2(1H)-one + isoprene	PPA, 80-90°C; then Pd/C or DDQ, xylene, reflux	Good yield, step economy, access to analogues	Requires two steps, moderate temperatures
Yb(OTf) <sub>3</sub> -Catalyzed [2]	Not specified	Yb(OTf) <sub>3</sub> , one-pot conditions	One-pot procedure, mild conditions	Catalyst cost, potential moisture sensitivity
ZnCl <sub>2</sub> -Catalyzed Domino [2]	Three-component reaction	ZnCl <sub>2</sub> catalysis, domino process	Atom economy, molecular complexity in one step	Potential regioselectivity issues

The following diagram illustrates the workflow for the two-step synthesis of **flindersine**:



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## Computational Insights and Molecular Docking

### Tautomerism Analysis via DFT Calculations

Recent computational studies have provided valuable insights into the **structural behavior** of **flindersine**. Türker (2020) investigated the tautomerism in **flindersine** using density functional theory at the B3LYP/6-311++G(d,p) level [2]. The study revealed that:

- **Flindersine** contains a **lactam group** capable of undergoing 1,3-type proton tautomerism
- The embedded **pyran moiety** exhibits potential for valence tautomerism
- **Transition state analysis** identified two possible pathways for valence tautomerism

- The **quantum chemical parameters** obtained from DFT calculations provide insight into the relative stability of different tautomeric forms

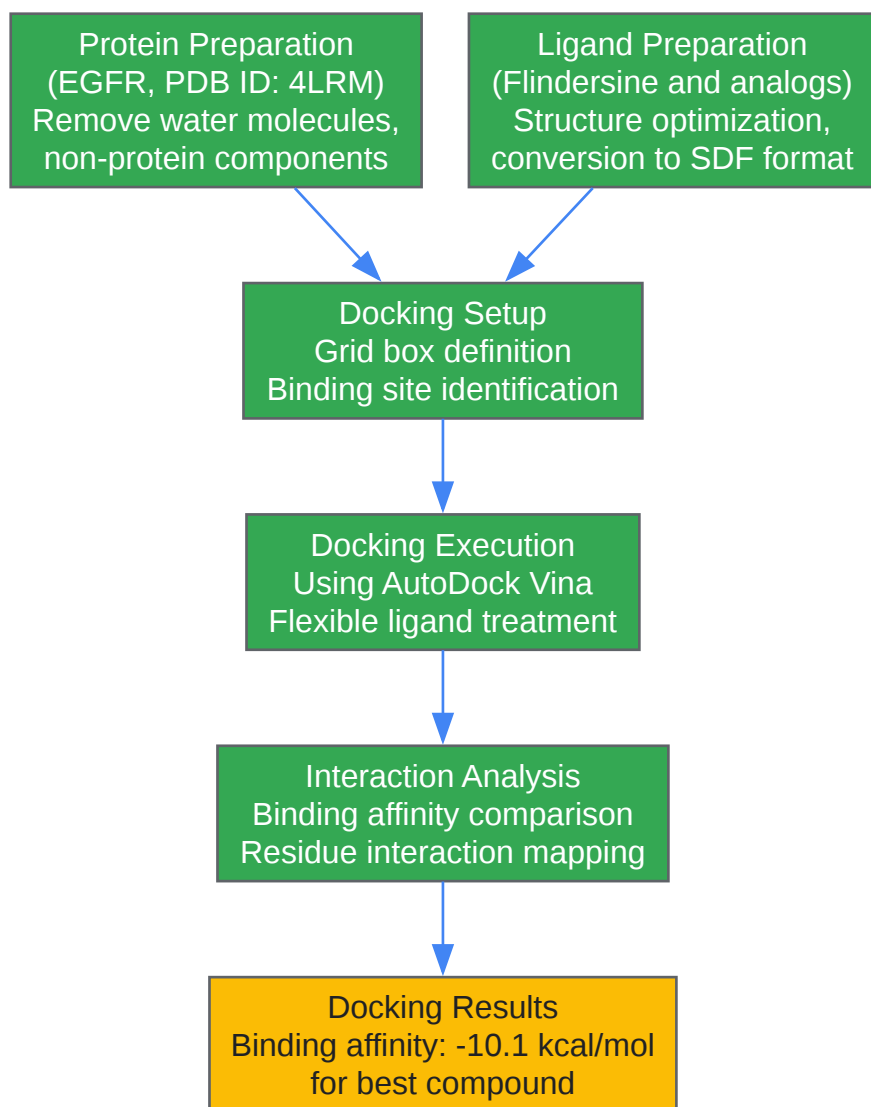
These findings are significant for understanding the **molecular recognition** and **binding interactions** of **flindersine** with biological targets, as tautomeric forms can dramatically influence hydrogen bonding capacity and molecular geometry.

## Molecular Docking for Biological Activity Prediction

Molecular docking studies have been employed to elucidate the **molecular basis** of **flindersine's** biological activities:

- **Antidiabetic Activity:** Irudayaraj et al. (2014) performed molecular docking of **flindersine** with targets related to  $\beta$ -cell protection, demonstrating that **flindersine** could improve diabetic conditions by increasing insulin secretion from remnant or regenerated pancreatic beta cells and promoting insulin sensitization and glucose uptake activities [5].
- **Anticancer Potential:** Erazua et al. (2023) conducted QSAR, molecular docking, and ADMET screening of tetrahydroquinoline derivatives (including **flindersine** analogs) as anti-small cell lung cancer agents [6] [7]. The molecular docking analysis revealed that certain tetrahydroquinoline derivatives demonstrated strong binding affinity (-10.1 kcal/mol) toward epidermal growth factor receptor (EGFR, PDB ID: 4LRM), a key target in non-small cell lung cancer treatment.

The following diagram illustrates the molecular docking workflow for **flindersine**:



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## Biological Activities and Evaluation Protocols

### Anticancer Activity

**Flindersine** and its analogs demonstrate significant **antiproliferative potential** against various cancer cell lines:

- **Lung Cancer Applications:** Erazua et al. (2023) developed a statistically significant QSAR model ( $R^2 = 0.9525$ ,  $R^2_{adj} = 0.9314$ ) for tetrahydroquinoline derivatives against A549 human lung cancer cell

lines [6] [7]. The study identified specific compounds with  $IC_{50}$  values as low as  $0.69 \mu\text{M}$ , demonstrating the potential of **flindersine** analogs as anti-epidermal growth factor receptor (EGFR) agents for non-small cell lung cancer treatment.

- **Molecular Mechanisms:** The anticancer activity is attributed to interactions with key biological targets, including:
  - **EGFR inhibition** leading to disruption of cancer cell signaling
  - Potential **DNA intercalation** due to the planar structure
  - **Oxidative stress induction** in cancer cells

## Antidiabetic Activity

Irudayaraj et al. (2017) comprehensively evaluated the **antidiabetic potential** of **flindersine** isolated from *Toddalia asiatica* [8]. The study revealed multiple mechanisms of action:

- **PPAR $\gamma$  Agonism:** **Flindersine** acts as a peroxisome proliferator-activated receptor gamma agonist, enhancing insulin sensitivity without the side effects associated with thiazolidinediones.
- **GLUT4 Translocation:** Treatment with **flindersine** (20 mg/kg) significantly increased glucose transporter 4 translocation in adipose tissue and skeletal muscle, enhancing glucose uptake.
- **AMPK Activation:** **Flindersine** upregulated AMP-activated protein kinase expression, contributing to improved glucose metabolism.
- **Antioxidant Effects:** **Flindersine** restored antioxidant enzyme levels (SOD, CAT, GSH) and reduced lipid peroxidation (MDA) in diabetic rats.
- **Antilipidemic Activity:** The compound significantly reduced serum triglycerides, LDL cholesterol, and total cholesterol while increasing HDL cholesterol.

Table 3: Experimental Results of **Flindersine** in Type 2 Diabetic Rats

Parameter	Diabetic Control	Flindersine (20 mg/kg)	Flindersine (40 mg/kg)
Fasting Blood Glucose	Significantly elevated	Significant reduction ( $P \leq 0.05$ )	Significant reduction ( $P \leq 0.005$ )
Insulin Level	Decreased	Restored toward normal	Restored toward normal
HDL Cholesterol	Decreased	Significant increase	Significant increase

Parameter	Diabetic Control	Flindersine (20 mg/kg)	Flindersine (40 mg/kg)
LDL Cholesterol	Increased	Significant decrease	Significant decrease
SOD, CAT, GSH	Decreased	Significant restoration	Significant restoration
MDA Level	Increased	Significant reduction	Significant reduction
GLUT4 Expression	Reduced	Significant upregulation	Significant upregulation
PPAR $\gamma$ Expression	Reduced	Significant enhancement	Significant enhancement

## Antimicrobial Activity

Duraipandiyan and Ignacimuthu (2009) evaluated the **antimicrobial potential** of **flindersine** isolated from *Toddalia asiatica* [2]. The study demonstrated:

- **Broad-spectrum activity** against both Gram-positive and Gram-negative bacteria
- **Antifungal properties** against various pathogenic fungal strains
- Subsequent studies revealed efficacy against *Helicoverpa armigera*, *Spodoptera litura*, *Anopheles stephensis*, and *Culex quinquefasciatus* [2]

## Application Notes for Researchers

### Practical Considerations for Synthesis

- **Scale-up Considerations:** The two-step synthesis can be scaled to multigram quantities, though the exothermic reaction in polyphosphoric acid requires careful temperature control when scaling.
- **Alternative Catalysts:** For the dehydrogenation step, DDQ may be preferred over Pd/C for its operational simplicity, though purification can be more challenging.
- **Purification Tips:** Column chromatography using ethyl acetate/hexane (1:2) effectively separates **flindersine** from minor byproducts like khaplofoline. Recrystallization from methanol provides high-purity material for biological testing.
- **Analytical Characterization:** Confirm **flindersine** structure by (<sup>1</sup>H) NMR, (<sup>13</sup>C) NMR, mass spectrometry, and comparison of melting point with literature values (185-186°C).

## Recommendations for Drug Development

- **Lead Optimization:** The pyranoquinoline scaffold offers multiple sites for structural modification to enhance potency and optimize drug-like properties.
- **ADMET Profiling:** In silico predictions indicate favorable ADMET properties for **flindersine** analogs, though experimental validation is recommended [6].
- **Combination Therapy:** Given its multiple mechanisms of action, **flindersine** may show synergistic effects when combined with existing antidiabetic or anticancer agents.
- **Formulation Strategies:** The moderate water solubility of **flindersine** may require formulation approaches such as nanoparticle encapsulation or prodrug development for optimal bioavailability.

## Conclusion

**Flindersine** represents a **privileged structural scaffold** with demonstrated potential for development into therapeutic agents for multiple disease states. The synthetic protocols outlined herein, particularly the efficient two-step method using readily available starting materials, provide practical access to this natural product and its analogs. The comprehensive biological evaluation data, including antidiabetic, anticancer, and antimicrobial activities, supported by computational studies elucidating mechanism of action, position **flindersine** as a promising lead compound. Researchers are encouraged to leverage these application notes and protocols to advance the medicinal chemistry of pyranoquinoline alkaloids, with particular attention to optimizing pharmacokinetic properties and demonstrating in vivo efficacy in relevant disease models.

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